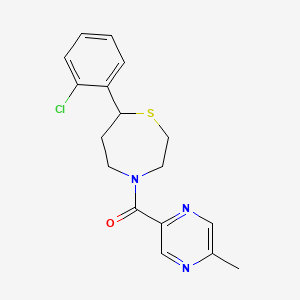

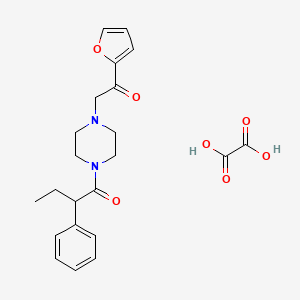

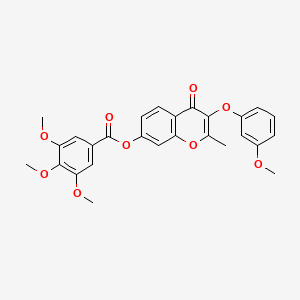

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide involves several steps. While specific methods may vary, a common approach includes the reaction of 4-chloroaniline with formic acid to form the formylated aniline . Subsequently, the formylated aniline reacts with piperazine to yield the target compound. Detailed synthetic pathways and conditions are documented in relevant literature .

Applications De Recherche Scientifique

Catalyst Development in Organic Synthesis

Research has highlighted the potential of piperazine derivatives as catalysts in organic synthesis. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts achieved high isolated yields (up to 99%) and enantioselectivities (up to 97%) for a broad range of substrates. The presence of the arene sulfonyl group on N4 was crucial for achieving high enantioselectivity, demonstrating the significance of substituent modification on piperazine derivatives for catalytic performance (Wang et al., 2006).

Development of Antileukemic Agents

In the realm of medicinal chemistry, N-methylpiperazine derivatives have been synthesized for potential therapeutic applications. One study focused on the synthesis of carboxylic acid amides containing an N-methylpiperazine fragment, leading to the development of key intermediates in the synthesis of the antileukemic agent imatinib. This research demonstrates the utility of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide derivatives in synthesizing compounds with significant pharmacological activity (Koroleva et al., 2011).

Synthesis of Novel Organic Compounds

Another application includes the synthesis of new organic compounds for potential use in various fields. For example, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides facilitated the synthesis of densely substituted 2-aminopyridines. The formyl group played a key role as a superior traceless activating group, highlighting the versatility of N-formylpiperazine derivatives in organic synthesis (Weng et al., 2018).

Exploration of Androgen Receptor Antagonists

In pharmacological research, N-arylpiperazine-1-carboxamide derivatives have been identified as a novel series of nonsteroidal androgen receptor (AR) antagonists. These compounds demonstrated potent AR antagonist activities and in vivo antiandrogenic properties, showcasing the potential of this compound derivatives in the development of treatments for conditions such as prostate cancer (Kinoyama et al., 2005).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPQJYCDBENPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736838.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)

![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)

![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)